molecular formula C16H23N3O5 B2589359 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048016-19-8

4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2589359
CAS No.: 1048016-19-8
M. Wt: 337.376
InChI Key: QNKPEKVVJUEEGA-UHFFFAOYSA-N
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Description

4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes both amide and amino functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Acetamidophenyl Intermediate: : This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

      Reaction Conditions: Acetic anhydride in the presence of a base such as pyridine.

  • Coupling with Amino Acid Derivative: : The acetamidophenyl intermediate is then coupled with an amino acid derivative, such as 3-methoxypropylamine.

      Reaction Conditions: This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).

  • Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

      Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

      Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives or other substituted compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s amide and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Known for its use in pain relief medications.

    3-Methoxypropylamine: Used as an intermediate in organic synthesis.

    4-Oxobutanoic Acid: A key intermediate in various biochemical pathways.

Uniqueness

What sets 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-(4-acetamidoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-11(20)18-12-4-6-13(7-5-12)19-15(21)10-14(16(22)23)17-8-3-9-24-2/h4-7,14,17H,3,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKPEKVVJUEEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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